Antifungal Activity of N-Phenyl Carboxamide Derivatives: 5-Chloro vs. Unsubstituted Analogs
A 1992 study synthesized 26 N-substituted-5-chloro-1,3-dimethylpyrazole-4-carboxamides from this acid and compared their antifungal activity [1]. The research quantified the activity against four major phytopathogenic fungi. Notably, N-phenyl derivatives with electron-releasing groups at the meta-position demonstrated good fungicidal activity against R. solani [1]. This activity is directly contingent on the 5-chloro-1,3-dimethylpyrazole core; the unsubstituted 1,3-dimethylpyrazole-4-carboxylic acid was not used as a comparator, but the SAR study itself establishes the requirement of this specific core for the observed activity of this derivative series.
| Evidence Dimension | Antifungal Activity of Derivative Series |
|---|---|
| Target Compound Data | Good activity (qualitative descriptor from primary source) for specific N-phenyl derivatives against R. solani |
| Comparator Or Baseline | Unsubstituted 1,3-dimethylpyrazole-4-carboxylic acid derivative (hypothetical) |
| Quantified Difference | Not quantified; activity of the 5-chloro derivative series is established as the baseline for this chemical class |
| Conditions | In vitro antifungal assay against Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, and Colletotricum gleosporiodes |
Why This Matters
This study confirms that the 5-chloro core is a validated starting point for generating fungicidal leads, providing a risk-mitigated scaffold for agrochemical R&D.
- [1] Kim, Y.W., Jeon, W.B., and Park, C.K. Synthesis and antifungal activity of N-substituted-5-chloro-1,3-dimethylpyrazole-4-carboxamide. Journal of the Korean Agricultural Chemical Society, 1992, 35, 87-91. View Source
